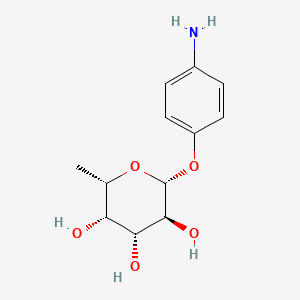

4-Aminophenyl b-L-fucopyranoside

描述

准备方法

The synthesis of 4-Aminophenyl b-L-fucopyranoside typically involves the glycosylation of 4-aminophenol with a suitable fucosyl donor under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

4-Aminophenyl b-L-fucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4-Aminophenyl b-L-fucopyranoside has several scientific research applications, including:

作用机制

The mechanism of action of 4-Aminophenyl b-L-fucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biochemical pathways .

相似化合物的比较

4-Aminophenyl b-L-fucopyranoside can be compared with other similar compounds, such as:

4-Aminophenyl b-D-glucopyranoside: Similar in structure but with a glucose moiety instead of fucose.

4-Aminophenyl b-D-galactopyranoside: Contains a galactose moiety instead of fucose.

4-Aminophenyl b-D-mannopyranoside: Contains a mannose moiety instead of fucose.

The uniqueness of this compound lies in its specific fucose moiety, which imparts distinct biochemical properties and interactions compared to its analogs .

生物活性

4-Aminophenyl β-L-fucopyranoside is a glycoside compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and comparative studies with similar compounds.

4-Aminophenyl β-L-fucopyranoside has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₇NO₅

- Molecular Weight : 255.27 g/mol

- IUPAC Name : (2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

The compound is synthesized through the glycosylation of 4-aminophenol with a fucosyl donor, often utilizing Lewis acid catalysts to facilitate the reaction .

The biological activity of 4-Aminophenyl β-L-fucopyranoside primarily involves its interaction with specific enzymes related to glycosylation processes. It can act as both a substrate and an inhibitor for these enzymes, influencing various biochemical pathways critical for cellular function .

Enzymatic Interactions

- Glycosylation Enzymes : The compound's structure allows it to participate in glycosylation reactions, which are essential for the formation of glycoproteins and glycolipids.

- Inhibition Studies : Research indicates that 4-Aminophenyl β-L-fucopyranoside can inhibit certain glycosyltransferases, thereby affecting the biosynthesis of glycoconjugates .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-Aminophenyl β-L-fucopyranoside. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Applications in Drug Development

The compound is being explored for its potential in drug development, particularly in creating carbohydrate-based therapeutics. Its ability to modulate glycosylation patterns can be pivotal in designing drugs that target specific cellular receptors .

Case Studies

- Antiviral Activity : In a study investigating compounds with antiviral properties, derivatives of fucosides including 4-Aminophenyl β-L-fucopyranoside were assessed for their ability to inhibit viral infections such as those caused by Monkeypox and Marburg viruses .

- Cancer Research : Research has indicated that modifications of glycosides like 4-Aminophenyl β-L-fucopyranoside may influence cancer cell behavior by altering glycan structures on cell surfaces, potentially leading to new therapeutic strategies .

Comparative Analysis

To understand the unique properties of 4-Aminophenyl β-L-fucopyranoside, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Aminophenyl β-D-glucopyranoside | Glucoside | Antimicrobial activity |

| 4-Aminophenyl β-D-galactopyranoside | Galactoside | Modulates immune response |

| 4-Aminophenyl β-D-mannopyranoside | Mannoside | Involved in cell signaling |

The presence of the fucose moiety in 4-Aminophenyl β-L-fucopyranoside is significant as it imparts distinct biochemical properties compared to its analogs, influencing its interactions with biological systems .

常见问题

Basic Research Questions

Q. What are the primary biochemical applications of 4-Aminophenyl β-L-fucopyranoside in enzyme studies?

This compound is widely used as a synthetic substrate to investigate the activity and specificity of α-L-fucosidases. Its aminophenyl group enables detection via spectrophotometric or fluorometric methods after enzymatic hydrolysis. Researchers often employ it in continuous assays to monitor enzyme kinetics, where hydrolysis releases a detectable product (e.g., via conjugation with horseradish peroxidase in ELISA-like systems) .

Q. How is 4-Aminophenyl β-L-fucopyranoside synthesized for research use?

Synthesis typically involves glycosylation of 4-aminophenol with a protected L-fucose donor. Critical steps include:

- Protection of hydroxyl groups : Benzoyl or benzyl groups are used to stabilize reactive sites during synthesis .

- Deprotection : Alkaline hydrolysis (for benzoyl) or catalytic hydrogenolysis (for benzyl) ensures final product stability .

- Purification : Chromatography (e.g., silica gel or HPLC) confirms purity (>95%) for enzymatic assays .

Q. What experimental parameters are critical when designing assays with this substrate?

Key parameters include:

- pH optimization : Use citrate-phosphate buffers (pH 4.5–6.5) to match enzyme active sites .

- Substrate solubility : Pre-dissolve in DMSO (≤5% v/v) to avoid aggregation in aqueous buffers.

- Detection method : Couple with diazotization reagents (e.g., Fast Garnet GBC) for colorimetric quantification at 540 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data in α-L-fucosidase inhibition studies using this substrate?

Contradictions may arise from impurities, non-specific binding, or allosteric effects. Mitigation strategies include:

- Enzyme purity validation : SDS-PAGE and mass spectrometry to confirm absence of isoforms .

- Substrate specificity controls : Compare activity with 4-Nitrophenyl-α-L-fucopyranoside to rule out interference from the aminophenyl moiety .

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

Q. What advanced structural characterization techniques are recommended for verifying synthetic 4-Aminophenyl β-L-fucopyranoside?

- NMR spectroscopy : Analyze anomeric proton signals (δ 4.8–5.2 ppm for β-configuration) and coupling constants (J = 7–9 Hz for pyranoside ring) .

- UPLC-ESI-MS : Confirm molecular weight (calc. 295.29 g/mol) and detect impurities using negative-ion mode .

- X-ray crystallography : Resolve 3D structure for substrate-enzyme docking studies, particularly for mutant fucosidase variants .

Q. How does the β-L configuration influence carbohydrate-protein interactions compared to α-L-fucopyranosides?

The β-L configuration alters hydrogen-bonding networks and steric hindrance in lectin binding pockets. Methodological approaches include:

属性

IUPAC Name |

(2R,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVZWPAGDTXQI-NFOQIUCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。